REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][N:14]=1.C(=O)(O)[O-].[K+].O>CN(C=O)C>[C:17]([C:16]1[CH:19]=[CH:20][C:13]([NH:11][CH2:10][CH2:9][NH:8][C:1](=[O:2])[O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[N:14][CH:15]=1)#[N:18] |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCN
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Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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is then extracted three times with ethyl acetate
|
Type
|
WASH
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Details
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The combined organic phases are washed with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulphate
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Type
|
CUSTOM
|
Details
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the solvent is removed
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Type
|
CUSTOM
|
Details
|
results in 3.58 g (68% of theory) of the product
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=CC(=NC1)NCCNC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |